N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
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Overview
Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound featuring two benzodioxole moieties connected through a hydroxypropyl and ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole intermediates, which can be synthesized through the condensation of catechol derivatives with formaldehyde under acidic conditions. The hydroxypropyl group can be introduced via an epoxide ring-opening reaction using a suitable nucleophile. Finally, the ethanediamide linkage is formed through an amidation reaction, often using coupling reagents such as carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are typically employed.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzodioxole derivatives.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Another compound with ester linkages and aromatic rings, used as a plasticizer.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, featuring similar aromatic structures.
Uniqueness
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is unique due to its specific combination of benzodioxole moieties and the presence of both hydroxypropyl and ethanediamide linkages. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-20(25,12-2-4-15-16(8-12)29-11-28-15)10-21-18(23)19(24)22-13-3-5-14-17(9-13)27-7-6-26-14/h2-5,8-9,25H,6-7,10-11H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQUTUWELARNHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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